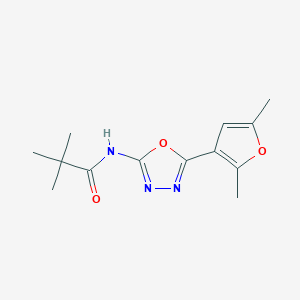

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide” is a chemical compound that contains several functional groups, including a furan ring, an oxadiazole ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Applications De Recherche Scientifique

- 2,5-Dimethylfuran (DMF) , derived from this compound, serves as a promising biofuel. It can be obtained through catalytic deoxygenation of 5-hydroxymethylfurfural (HMF) using non-noble metals like nickel (Ni) in the presence of hydrogen (H₂) . DMF has favorable physicochemical properties, making it a potential next-generation transport fuel for internal combustion engines .

- DMF acts as a building block for various chemicals, including p-xylene . Researchers explore its use in sustainable chemical processes, aiming to replace fossil resources .

- The compound’s nitrogen-doped carbon (NDC) framework, when combined with nickel (Ni), demonstrates high catalytic activity in the conversion of HMF to DMF. This finding contributes to sustainable fine chemical production .

- Researchers have investigated the selective hydrogenation of HMF to DMF using catalysts like NDC. These studies focus on optimizing reaction conditions and understanding the underlying mechanisms .

- Separating DMF from other compounds, such as 2,5-methyltetrahydrofuran (DMeTHF), remains challenging due to their similar boiling points. Developing efficient separation methods is crucial for industrial applications .

Biofuel Production

Fine Chemical Synthesis

Carbon Nitride Catalysts

Hydrogenation Reactions

Separation Technology

Propriétés

IUPAC Name |

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-7-6-9(8(2)18-7)10-15-16-12(19-10)14-11(17)13(3,4)5/h6H,1-5H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHACCROFQNOWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)

![2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2439680.png)

![5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2439681.png)

![4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2439683.png)

![4-(N,N-dimethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2439688.png)

![1-{4-[6-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B2439691.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2439693.png)

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2439694.png)